Napitane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: NAPITANE can be synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of a phenyl group. The synthetic route typically involves the following steps:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the phenyl group via Friedel-Crafts alkylation.
- Final purification and crystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for cyclization reactions.
- Employment of advanced purification techniques such as chromatography and recrystallization.
- Quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: NAPITANE undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted compounds with different functional groups.
Scientific Research Applications
Mechanism of Action
NAPITANE exerts its effects through two primary mechanisms:
Norepinephrine Uptake Inhibition: this compound inhibits the reuptake of norepinephrine, increasing its availability in the synaptic cleft and enhancing neurotransmission.
Alpha-2 Adrenoceptor Antagonism: The compound blocks alpha-2 adrenoceptors, preventing the inhibitory feedback on norepinephrine release and further increasing its levels.
Molecular Targets and Pathways:
Targets: Norepinephrine transporters and alpha-2 adrenoceptors.
Comparison with Similar Compounds
NAPITANE is unique in its dual mechanism of action, combining norepinephrine uptake inhibition with alpha-2 adrenoceptor antagonism. Similar compounds include:
Desipramine: A tricyclic antidepressant that primarily inhibits norepinephrine reuptake.
Yohimbine: An alpha-2 adrenoceptor antagonist used for its stimulant and aphrodisiac effects.
Uniqueness of this compound:
Properties
CAS No. |
148152-63-0 |
---|---|
Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2/t17-,18-/m0/s1 |
InChI Key |
HAEPGZUGYMHCJE-ROUUACIJSA-N |
SMILES |
C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate A 75200 A-75200 A75200 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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